molecular formula C11H11ClN2O B1386790 3-(Chloromethyl)-5-(2-phenylethyl)-1,2,4-oxadiazole CAS No. 1152498-72-0

3-(Chloromethyl)-5-(2-phenylethyl)-1,2,4-oxadiazole

Cat. No. B1386790
CAS RN: 1152498-72-0
M. Wt: 222.67 g/mol
InChI Key: JGMOZOYVOSHZJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Esters, which have the general formula RCOOR’, where R and R’ can be a hydrogen atom, an alkyl group, or an aryl group , are highly valuable building blocks in organic synthesis . They are often used in the production of a variety of chemicals and pharmaceuticals .


Synthesis Analysis

Protodeboronation of pinacol boronic esters is a method used in organic synthesis . This process involves the use of a radical approach to catalyze the protodeboronation of 1°, 2°, and 3° alkyl boronic esters .


Molecular Structure Analysis

Esters feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .


Chemical Reactions Analysis

Esters can undergo a variety of reactions. One such reaction is hydrolysis, which is the process of splitting the ester with water . This reaction is often used in the production of alcohols and carboxylic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of esters and similar compounds can vary widely depending on their specific structure . These properties can include things like melting point, boiling point, solubility, and reactivity .

Mechanism of Action

The mechanism of action of esters and similar compounds often depends on their structure and the specific biological or chemical system they interact with .

Safety and Hazards

The safety and hazards associated with esters and similar compounds can also vary widely depending on their specific structure and the conditions under which they are used .

Future Directions

The future directions of research into esters and similar compounds are likely to involve further exploration of their synthesis, properties, and potential applications . This could include the development of new synthesis methods, the discovery of new properties, and the development of new applications in areas like medicine and materials science .

properties

IUPAC Name

3-(chloromethyl)-5-(2-phenylethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c12-8-10-13-11(15-14-10)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMOZOYVOSHZJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC(=NO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-5-(2-phenylethyl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)-5-(2-phenylethyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-(Chloromethyl)-5-(2-phenylethyl)-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
3-(Chloromethyl)-5-(2-phenylethyl)-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
3-(Chloromethyl)-5-(2-phenylethyl)-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
3-(Chloromethyl)-5-(2-phenylethyl)-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
3-(Chloromethyl)-5-(2-phenylethyl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.